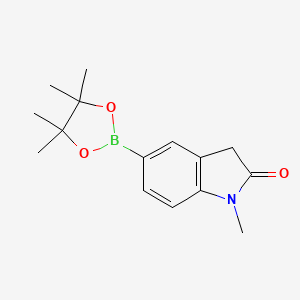

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Description

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 1220696-38-7) is a boronic ester-functionalized indolinone derivative with the molecular formula C₁₅H₂₀BNO₃ and a molecular weight of 273.14 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to introduce indolinone motifs into complex molecules, particularly in pharmaceutical and materials science research. Its structure features a methyl group at the 1-position of the indolin-2-one core and a pinacol boronate ester at the 5-position, which enhances stability and reactivity in coupling reactions .

Properties

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-13(18)17(12)5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFPFGIDECTAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729378 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220696-38-7 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Indolin-2-one Precursors

The most common synthetic approach to prepare 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one involves the palladium-catalyzed borylation of a halogenated (typically brominated or iodinated) 1-methylindolin-2-one substrate. The reaction proceeds via cross-coupling of the halogenated aromatic ring with bis(pinacolato)diboron under basic conditions.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or potassium carbonate

- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane

- Temperature: 80–100 °C

- Reaction time: 12–24 hours

This method allows regioselective installation of the boronate ester at the 5-position of the indolin-2-one ring.

Detailed Preparation Procedure Example

A representative synthesis of this compound is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Bromo-1-methylindolin-2-one (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), potassium acetate (3 equiv), DMF | Combine reagents under nitrogen atmosphere in DMF |

| 2 | Heat mixture at 90 °C for 16 hours | Facilitates borylation reaction |

| 3 | Cool reaction mixture, quench with water | Stops reaction |

| 4 | Extract with ethyl acetate, wash organic layer with brine | Purification step |

| 5 | Dry over anhydrous sodium sulfate, concentrate under reduced pressure | Isolate crude product |

| 6 | Purify by silica gel column chromatography (eluent: hexane/ethyl acetate) | Obtain pure this compound |

This procedure typically yields the target compound in 70–85% isolated yield with high purity.

Stock Solution Preparation for Experimental Use

For research and formulation purposes, stock solutions of the compound are prepared with precise concentrations. The following table summarizes volumes required to prepare various molar concentrations from different amounts of compound (data adapted from GlpBio):

| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.6611 | 0.7322 | 0.3661 |

| 5 mg | 18.3056 | 3.6611 | 1.8306 |

| 10 mg | 36.6113 | 7.3223 | 3.6611 |

Note: Molecular weight used for calculations is approximately 255.12 g/mol for this compound.

Industrial Scale and Process Optimization

In industrial settings, the synthesis follows similar palladium-catalyzed borylation routes but with process optimizations such as:

- Use of continuous flow reactors to improve heat and mass transfer

- Automated reagent addition and monitoring for reproducibility

- Optimization of catalyst loading and base equivalents to maximize yield and minimize waste

- Employing greener solvents or solvent recycling to reduce environmental impact

These improvements facilitate scalable production while maintaining product quality and purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed borylation | 5-Bromo-1-methylindolin-2-one, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 90 °C, DMF, 16 h | 70–85 | Most common, regioselective |

| Copper-catalyzed arylboronation | Activated alkenes, bis(pinacolato)diboron, Cu catalyst, chiral ligand | Variable, enantioselective | Moderate | Used for chiral oxindole derivatives, potential for adaptation |

| Industrial continuous flow | Same as Pd-catalyzed but optimized | Flow reactors, automated | High | Scalable, reproducible |

Research Findings and Notes

- The boronate ester group in this compound enhances its utility in Suzuki-Miyaura cross-coupling, facilitating the synthesis of complex molecules.

- The 1-methyl substitution on the indolin-2-one ring can influence the electronic properties and steric profile, affecting reactivity.

- Purification typically involves silica gel chromatography, and the compound is stable under standard laboratory conditions.

- Stock solutions are prepared in DMSO or mixed solvents for biological or chemical assays, with careful attention to solubility and clarity during formulation.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boron-containing ring into different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Antitumor Activity

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one has demonstrated promising antitumor activity across various cancer cell lines. A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cells, revealing significant cytotoxic effects. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at 15.72 μM for certain cancer types.

The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. Additionally, structural analogs have shown enhanced activity through modifications that optimize binding affinity to target proteins.

Antibacterial Activity

The compound also exhibits antibacterial properties, making it suitable for the development of new antibiotics. Research indicates that derivatives with similar structures can inhibit the growth of various bacterial strains.

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have been published demonstrating the efficacy of this compound in clinical settings:

- A clinical trial involving a related indole derivative showed significant improvements in bacterial clearance among patients with resistant infections.

- Another study indicated that combining this compound with standard chemotherapy resulted in reduced tumor sizes in patients with advanced-stage cancers.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects: The 1-methyl group in the target compound reduces nucleophilic reactivity at the indolinone nitrogen compared to non-methylated analogues (e.g., CAS 837392-64-0) .

- Regioselectivity : Boronate placement (5- vs. 6-position) alters coupling efficiency. For example, 5-substituted derivatives exhibit higher yields in aryl-aryl bond formation .

- Backbone Modifications : Indoline derivatives (e.g., CAS 1132944-44-5) lack the ketone oxygen, enabling distinct reactivity in redox-active systems .

Key Observations :

- The target compound’s lower synthetic yield compared to non-methylated analogues is attributed to challenges in regioselective methylation .

- Higher cost correlates with increased steric complexity and purification requirements .

Physicochemical Properties

Biological Activity

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a synthetic compound that has drawn attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Structure and Composition

- Molecular Formula : C15H20BNO2

- Molecular Weight : 257.14 g/mol

- CAS Number : 847818-74-0

The compound features a unique dioxaborolane moiety that may contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of indolin compounds often exhibit significant anticancer properties. For instance, studies have demonstrated that indolin derivatives can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 | <0.01 | Induction of apoptosis |

| Compound A (similar structure) | MDA-MB-435 | 0.229 | Inhibition of tubulin polymerization |

The compound's ability to induce apoptosis in human myeloid leukemia cells (HL-60) was particularly notable. Flow cytometry analysis revealed an increase in the sub-G1 peak, indicating heightened apoptotic activity when treated with this compound at concentrations as low as 10 nM .

The mechanism by which this compound exerts its effects appears to involve:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule dynamics.

- Apoptosis Induction : The activation of caspase pathways leading to programmed cell death was observed in treated cell lines .

Study 1: Antiproliferative Effects

In a comparative study of various indolin derivatives, the compound demonstrated a GI50 value of less than 0.01 µM across multiple cancer cell lines. This suggests a potent antiproliferative effect compared to other tested compounds .

Study 2: Structural Analogs

Research on structural analogs of the compound indicated that modifications to the dioxaborolane group could enhance biological activity. For example, increasing the steric bulk around the boron atom led to improved binding affinity to target proteins involved in cancer progression .

Safety and Toxicity

While the compound exhibits promising biological activities, safety data indicate potential hazards:

Q & A

Q. What is the standard synthetic route for 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one?

The compound is synthesized via Suzuki-Miyaura cross-coupling . A typical procedure involves reacting a brominated indolin-2-one precursor (e.g., 5-bromo-1-benzyl-3,3-dimethoxyindolin-2-one) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(CH₃CN)₂) and ligands like SPho under inert conditions. This method achieves regioselective borylation at the 5-position of the indole ring . Alternative protocols use brominated intermediates coupled with boronic esters under microwave-assisted conditions for improved yields .

Q. Why is this compound widely used in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group enhances stability against hydrolysis while maintaining reactivity in palladium-catalyzed Suzuki reactions. This balance makes it ideal for constructing complex molecules, such as kinase inhibitors or heterocyclic pharmaceuticals, via C–C bond formation .

Q. How is the compound structurally characterized post-synthesis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELX and OLEX2 are used for structure solution and refinement. For example, SCXRD confirmed the planar geometry of the indolin-2-one core and the tetrahedral coordination of the boron atom in related derivatives .

Advanced Research Questions

Q. How do ligand and catalyst choices impact Suzuki-Miyaura reactions with this boronic ester?

Catalyst systems like XantPhos Pd G3 ( ) offer superior turnover compared to PdCl₂(CH₃CN)₂ () in sterically demanding reactions. Ligands with bulky phosphine groups (e.g., SPhos) improve efficiency by stabilizing the palladium intermediate during oxidative addition. Solvent polarity (e.g., DMF vs. THF) and base selection (Cs₂CO₃ vs. K₃PO₄) further modulate reaction rates and yields .

Q. What strategies address low reactivity in cross-coupling with electron-deficient aryl halides?

Microwave-assisted synthesis or pre-activation of the boronic ester (e.g., via MIDA boronate intermediates) can enhance reactivity. For electron-deficient partners, adding Lewis acids like Zn(OTf)₂ or using Pd-PEPPSI catalysts may improve coupling efficiency .

Q. How are crystallographic data discrepancies resolved during refinement?

Discrepancies in thermal parameters or occupancy factors are addressed using SHELXL’s restraints and constraints . For twinned crystals, OLEX2’s integration tools enable robust data handling. Rigorous validation metrics (R-factor, Δρ) ensure structural accuracy .

Q. What functionalization methods expand the utility of this compound in drug discovery?

Late-stage diversification via Suzuki coupling introduces substituents (e.g., trifluoromethyl, imidazole) at the indole’s 5-position. For example, coupling with 1-methyl-5-boronic ester imidazole ( ) generates kinase inhibitors. Post-functionalization via Buchwald-Hartwig amination is also feasible .

Q. How does steric hindrance from the pinacol boronic ester affect reaction design?

The pinacol group’s bulkiness can slow transmetallation in sterically crowded systems. Mitigation strategies include using bulky ligands (e.g., DavePhos) or elevated temperatures (80–100°C) to accelerate kinetics. Computational modeling (DFT) aids in predicting steric clashes .

Q. What analytical techniques validate purity and stability of this boronic ester?

¹¹B NMR (δ ~30 ppm for boronic esters) and HRMS confirm structural integrity. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability studies under humid conditions monitor hydrolysis to the boronic acid .

Q. How is this compound applied in synthesizing kinase inhibitors?

As a key boronic ester partner , it participates in Suzuki couplings to install indolin-2-one motifs into kinase-binding scaffolds. For example, coupling with brominated pyridines or imidazoles generates compounds with selective inhibition of serine/threonine kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.